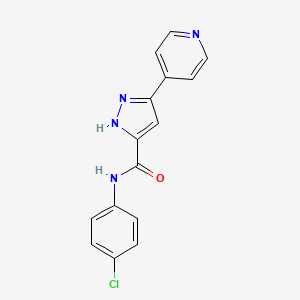methanone](/img/structure/B7548420.png)
[1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Methyl-2-pyrimidinyl)-4-piperidyl](1-pyrrolidinyl)methanone, commonly known as MPPM, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrrolidinyl-methanone derivatives, which have been found to exhibit various biological activities. MPPM has been studied for its potential applications in the field of neuroscience, particularly as a tool for investigating the mechanisms of action of certain neurotransmitters.
作用機序
The mechanism of action of MPPM involves its binding to the dopamine transporter protein, which is located on the presynaptic membrane of dopaminergic neurons. This binding prevents the transporter from carrying out its normal function of reuptaking dopamine from the synaptic cleft, resulting in increased dopamine concentration in the synaptic cleft. This increased dopamine concentration leads to enhanced dopaminergic neurotransmission, which has been linked to various physiological and behavioral effects.
Biochemical and Physiological Effects:
MPPM has been found to produce various biochemical and physiological effects, particularly in the central nervous system. These effects include increased dopamine release, increased dopamine receptor activation, and increased dopamine-mediated behaviors. MPPM has also been found to enhance the effects of other dopaminergic drugs, such as cocaine and amphetamine.
実験室実験の利点と制限
One of the main advantages of using MPPM in lab experiments is its selectivity for the dopamine transporter, which allows for the investigation of the specific role of this transporter in dopaminergic neurotransmission. However, one limitation of using MPPM is its relatively low potency compared to other dopamine transporter inhibitors, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research on MPPM and its potential applications. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of MPPM. Another area of interest is the investigation of the effects of MPPM on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of MPPM in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and addiction, warrant further investigation.
合成法
The synthesis of MPPM involves the reaction of 4-methyl-2-pyrimidinylamine with 1-pyrrolidinylmethanone in the presence of a base catalyst. The reaction proceeds via nucleophilic substitution of the pyrimidine nitrogen on the carbonyl carbon of the pyrrolidinylmethanone. The resulting product is a white crystalline solid with a melting point of around 150°C.
科学的研究の応用
MPPM has been widely used in scientific research as a tool for investigating the mechanisms of action of certain neurotransmitters, particularly the dopamine system. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, MPPM increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission.
特性
IUPAC Name |
[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-12-4-7-16-15(17-12)19-10-5-13(6-11-19)14(20)18-8-2-3-9-18/h4,7,13H,2-3,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPCDYGBOBEWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7548342.png)
![N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)

![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)

![N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)
![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
![2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)
![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)
![2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B7548441.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7548445.png)